This compound is classified as an amino acid derivative due to its structural resemblance to amino acids, featuring an amine functional group and an acyl moiety. It has been synthesized for use in drug discovery programs, particularly as a potential inhibitor for certain types of cancer and other diseases. The synthesis and application of this compound have been discussed in various scientific literature, emphasizing its role in pharmaceutical research .
The synthesis of (S)-2-Amino-N-[1-(3-chloro-phenyl)-ethyl]-N-cyclopropyl-propionamide can be achieved through several methods, with one notable approach involving the use of chiral auxiliary techniques. The following steps outline a typical synthesis route:
The molecular structure of (S)-2-Amino-N-[1-(3-chloro-phenyl)-ethyl]-N-cyclopropyl-propionamide can be described as follows:
The compound's stereochemistry is critical for its biological activity, with the (S)-configuration being essential for interaction with biological targets .
(S)-2-Amino-N-[1-(3-chloro-phenyl)-ethyl]-N-cyclopropyl-propionamide can participate in various chemical reactions:
The mechanism of action for (S)-2-Amino-N-[1-(3-chloro-phenyl)-ethyl]-N-cyclopropyl-propionamide is primarily linked to its ability to inhibit specific enzymes or receptors involved in disease processes:
Studies have indicated that this compound may exhibit selectivity towards certain mutated forms of proteins that are implicated in drug resistance .
The physical and chemical properties of (S)-2-Amino-N-[1-(3-chloro-phenyl)-ethyl]-N-cyclopropyl-propionamide include:
(S)-2-Amino-N-[1-(3-chloro-phenyl)-ethyl]-N-cyclopropyl-propionamide has several potential applications:
Research continues into optimizing its synthesis and enhancing its efficacy against specific biological targets .
The synthesis of enantiomerically pure (S)-2-Amino-N-[1-(3-chloro-phenyl)-ethyl]-N-cyclopropyl-propionamide (CAS 1354025-61-8, C₁₄H₁₉ClN₂O) relies on precise stereochemical control at the α-amino amide center. Two predominant strategies have been optimized for industrial-scale production:
Chiral Pool Utilization: L-alanine derivatives serve as economical starting materials with inherent S-configuration. Through N-protection (e.g., Boc or Cbz), amide coupling with (1-(3-chlorophenyl)ethyl)cyclopropylamine, and subsequent deprotection, the target compound is obtained with ≥98% enantiomeric excess (ee). This method leverages natural chirality but requires rigorous protection/deprotection sequences to prevent racemization during the coupling step [1] [3].
Asymmetric Hydrogenation: Prochiral enamide precursors undergo catalytic hydrogenation using chiral Rh(I)-(S)-BINAP complexes. Key parameters include:
Table 1: Comparative Enantioselective Synthesis Approaches
Strategy | Starting Material | Key Reagent/Catalyst | ee (%) | Throughput |
---|---|---|---|---|
Chiral Pool (L-Alanine) | N-Boc-L-alanine | DCC/HOBt coupling agent | ≥98 | High |
Asymmetric Hydrogenation | (Z)-α-Acetamidocinnamate | Rh(I)-(S)-BINAP | >99 | Moderate |
The N-cyclopropyl moiety introduces steric constraint critical for biological activity. Two principal routes are employed:
Cyclopropane Amine Synthesis: 1,2-Dibromoethane reacts with γ-cyano derivatives under basic conditions (K₂CO₃, DMF, 80°C) to form the cyclopropane ring. Subsequent hydrolysis of the nitrile group (concentrated HCl, reflux) yields cyclopropanecarboxylic acid. Carbodiimide-mediated coupling (EDC/HCl, DIPEA) with (S)-1-(3-chlorophenyl)ethylamine then furnishes the target compound. This sequence achieves 65–72% overall yield but requires meticulous pH control during hydrolysis to prevent decarboxylation [4] .
Direct Cyclopropylation: Cyclopropylamine undergoes N-alkylation with 1-(3-chloro-phenyl)ethyl bromide using Cs₂CO₃ as base in acetonitrile at 60°C. The resultant secondary amine is coupled to N-Boc-protected alanine via mixed anhydride methods (isobutyl chloroformate), followed by acidolytic deprotection. This route avoids harsh hydrolysis but struggles with dialkylation byproducts (10–15%), necessitating silica gel chromatography for purification [6].
Solvent polarity profoundly impacts stereointegrity during N-alkylation of the cyclopropylamine intermediate. Polar aprotic solvents (DMF, DMSO) accelerate reaction rates but promote racemization (ee drops to 85–90%) via base-catalyzed enolization. Conversely, non-polar solvents (toluene, THF) preserve ee (>98%) but extend reaction times to 24–48 hours. Critical findings include:
Table 2: Solvent Effects on N-Alkylation Stereochemistry
Solvent System | Reaction Time (h) | ee (%) | Byproduct Formation |
---|---|---|---|
DMF | 6 | 88 | High (12%) |
Toluene | 48 | 99 | Low (3%) |
DMF/Toluene (1:1) | 12 | 95 | Moderate (6%) |
THF | 36 | 97 | Low (4%) |
Enantioselective amination using chiral catalysts provides an alternative to pre-chiral synthons:
Both methods require catalyst recycling protocols to offset costs, with immobilized Fesulphos systems enabling 5–7 reuse cycles before ee degradation occurs. Cold-chain transportation (2–8°C) of intermediates is essential to prevent racemization prior to the final coupling step [3].
Residual 1-(3-chlorophenyl)ethylamine (≤5%) and dichloro dimer impurities (≤2%) necessitate multistage purification:
Table 3: Purification Efficiency for Halogenated Byproducts
Technique | Residual 1-(3-Chlorophenyl)ethylamine | Dichloro Dimer Content | Yield Loss |
---|---|---|---|
Acid-Base Extraction | <0.8% | Not removed | 5% |
Silica Gel Chromatography | <0.1% | <0.3% | 18% |
Preparative HPLC | ND* | ND* | 22% |
Ethanol/Water Crystallization | <0.2% | <0.1% | 12% |
*ND: Not Detectable (<0.05%)
CAS No.: 11033-22-0
CAS No.: 32986-79-1
CAS No.: 67259-17-0
CAS No.: 91698-30-5
CAS No.: 63818-94-0